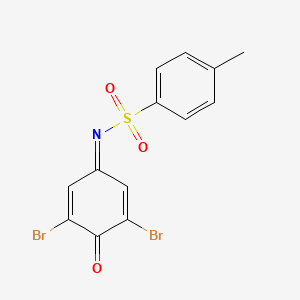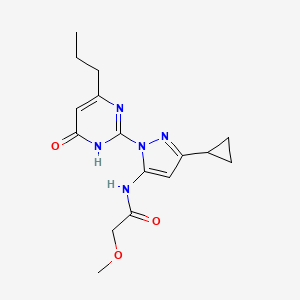
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds structurally related to "4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide" have been synthesized through various methods, including microwave-assisted synthesis, which offers a rapid, efficient, and environmentally friendly approach to generating a variety of derivatives. These methods often result in compounds with significant antimicrobial properties. For example, Raval, Naik, and Desai (2012) demonstrated a convenient, rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, highlighting the efficiency and enhanced reaction rates afforded by microwave techniques (Raval, Naik, & Desai, 2012).
Antimicrobial Activity
The antimicrobial activity of related compounds has been a significant area of interest, with various studies reporting on the synthesis and microbial activity of novel derivatives. Mostafa, El-Salam, and Alothman (2013) investigated 2-oxo-2H-chromene-3-carbohydrazide derivatives for their potential antimicrobial effects, finding that some derivatives showed promising antibacterial and antifungal activities against a range of microbial strains (Mostafa, El-Salam, & Alothman, 2013).
Potential Biological Interactions
Innovative compounds synthesized from chromene derivatives have been evaluated for various biological properties, including their potential as adenosine receptor ligands, indicating a broader scope of pharmacological applications. Cagide, Borges, Gomes, and Low (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors, highlighting the versatile biological activities these compounds can exhibit (Cagide, Borges, Gomes, & Low, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide' involves the synthesis of the thiazole and chromene moieties separately, followed by their coupling to form the final compound.", "Starting Materials": [ "2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "4-hydroxy-3-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydride", "4-hydroxycoumarin", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Starting material: 5,6,7,8-tetrahydronaphthalene", "1. Oxidation of 5,6,7,8-tetrahydronaphthalene to 5,6,7,8-tetrahydronaphthalene-1,2-diol using sodium hydride and ammonium acetate", "2. Cyclization of 5,6,7,8-tetrahydronaphthalene-1,2-diol with ethyl acetoacetate and ethyl chloroformate to form 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "3. Reduction of 2-(2-oxoethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with sodium borohydride to form 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole", "Step 2: Synthesis of 4-hydroxycoumarin", "Starting material: 4-hydroxy-3-methoxybenzaldehyde", "1. Condensation of 4-hydroxy-3-methoxybenzaldehyde with acetic anhydride and ammonium acetate to form 4-acetoxy-3-methoxybenzaldehyde", "2. Cyclization of 4-acetoxy-3-methoxybenzaldehyde with sodium ethoxide to form 4-hydroxycoumarin", "Step 3: Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole and 4-hydroxycoumarin", "1. Activation of 4-hydroxycoumarin with triethylamine and ethyl chloroformate to form 4-chloro-3-coumarinyl ethanoate", "2. Coupling of 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with 4-chloro-3-coumarinyl ethanoate in the presence of N,N-dimethylformamide and dichloromethane to form the final compound '4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide'", "3. Purification of the final compound using ethanol" ] } | |
CAS-Nummer |
684233-18-9 |
Molekularformel |
C23H18N2O3S |
Molekulargewicht |
402.47 |
IUPAC-Name |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
InChI-Schlüssel |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)
![2-Chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2920496.png)
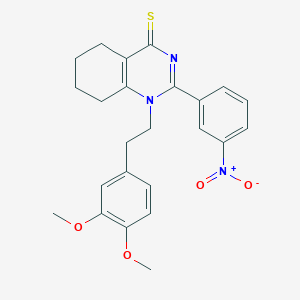
![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)
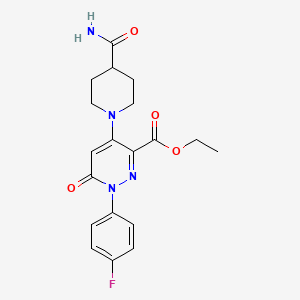
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
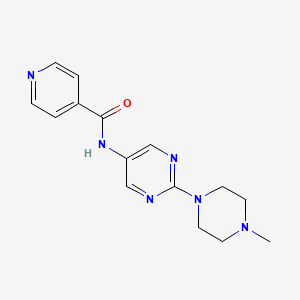
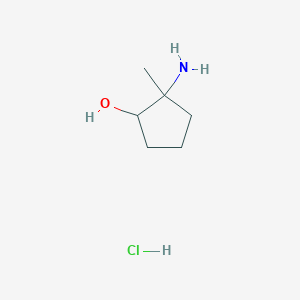
![4-[[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2920509.png)
